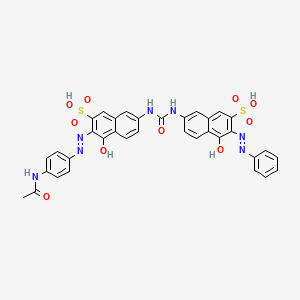

C.I. Direct Red 23

Description

Historical Context of Direct Azo Dyes in Academic Research

The history of azo dyes in academic research is extensive, with these compounds being a focal point since the dawn of modern organic chemistry. jchemrev.com The journey of dyeing can be segmented into two major eras: the pre-aniline period, which relied on natural sources like plants and animals, and the post-aniline period, beginning in 1856, which saw the rise of synthetic dyes. jchemrev.com Azo compounds were first discovered around 1858. jchemrev.com The first direct dye, Congo red, was discovered in 1884 and could be applied to cotton without a mordant. britannica.comekb.eg This discovery paved the way for the development of a vast array of direct azo dyes, which became crucial for the burgeoning textile industry during the Industrial Revolution. britannica.com The ease of synthesis, structural diversity, and cost-effectiveness of azo dyes contributed to their dominance in the market by 1900. britannica.comiipseries.org

Evolution of Research Perspectives on C.I. Direct Red 23

Early research on this compound likely focused on its synthesis and application as a textile dye. It is used for dyeing and printing on cotton and viscose fabrics, often to achieve a yellow-red hue. lookchem.com However, as environmental awareness grew, the research focus shifted towards its impact on ecosystems and human health. ajchem-a.com A significant body of research is now dedicated to the degradation and removal of this compound from industrial effluents. researchgate.netcapes.gov.brnih.govresearchgate.net Concerns about the potential carcinogenicity of its degradation products, specifically aromatic amines, have driven much of this research. ajchem-a.comresearchgate.net

Significance of this compound in Environmental and Materials Science Research

In environmental science, this compound serves as a model compound for studying the efficacy of various wastewater treatment technologies. researchgate.netcapes.gov.br These include advanced oxidation processes (AOPs), photocatalysis, and adsorption. ajchem-a.comcapes.gov.brnih.govresearchgate.net For instance, studies have investigated the use of ozonation combined with sonolysis, persulfate activated with Fe0 aggregates, and photocatalysts like SrTiO3/CeO2 to decolorize and degrade this dye. researchgate.netcapes.gov.brnih.gov The efficiency of these methods is often evaluated by monitoring the reduction in color and chemical oxygen demand (COD). nih.gov

In materials science, research has explored the use of various materials as adsorbents for this compound. Powdered tourmaline (B1171579) has been shown to have a high adsorption capacity for this dye. researchgate.net The development of new and efficient adsorbent materials is a key area of research, aiming for cost-effective and sustainable solutions for dye removal. researchgate.net

Current Research Gaps and Future Directions in this compound Studies

Despite extensive research, several gaps remain. A primary area for future research is the development of more efficient and environmentally benign degradation and removal techniques. acs.org While many methods have been studied at the lab scale, their practical application in large-scale industrial settings needs further investigation. capes.gov.br There is a need for more research into the complete mineralization of this compound to non-toxic end products. nih.gov

Future research should also focus on the development of novel materials for both catalysis and adsorption that are not only effective but also reusable and economically viable. researchgate.net Understanding the long-term ecological impact of the dye and its degradation byproducts is another critical area that requires more in-depth study. ajchem-a.com Furthermore, exploring the potential for valorizing the degradation products could open up new avenues for a circular economy approach to wastewater treatment.

Detailed Research Findings

Degradation and Removal Studies of this compound

| Treatment Method | Catalyst/Adsorbent | Key Findings | Reference |

| Ozonation combined with Sonolysis | - | The combination was highly effective for color removal. The process followed pseudo-first-order kinetics. Optimum pH was 8.0. | researchgate.netnih.gov |

| Persulfate (PS) activated with Fe0 | Fe0 aggregates | Decolorization was significantly enhanced by combining with ultrasound or heat. Complete decolorization was achieved within 10 minutes in the heated system. | capes.gov.br |

| Photocatalysis | SrTiO3/CeO2 composite | The composite showed higher photocatalytic activity than pure SrTiO3. The optimal catalyst dose was 1.5 g/L and the optimal pH was 12.0. Complete decolorization was achieved in 60 minutes. | nih.gov |

| Adsorption | Powdered Tourmaline | Adsorption was more favorable at low pH and high temperature. The maximum adsorption capacity was determined to be 153 mg/g. | researchgate.net |

| Peroxidase-mediated degradation | Ziziphus mauritiana peroxidases | Immobilized peroxidases showed enhanced stability and were effective in continuous degradation over several weeks. | nih.gov |

Identified Degradation Intermediates of this compound

| Degradation Process | Identified Intermediates | Reference |

| Ozonation combined with Sonolysis | Naphthalene-2-sulfonic acid, 1-naphthol, urea (B33335), acetamide (B32628), nitrate (B79036) ions, sulfate (B86663) ions, formic acid, acetic acid, oxalic acid | researchgate.netnih.gov |

| Peroxidase-mediated degradation | Four major metabolites were identified via GC-MS, with the final degradation product being maleic acid. | nih.gov |

Properties

CAS No. |

25188-34-5 |

|---|---|

Molecular Formula |

C35H27N7O10S2 |

Molecular Weight |

769.8 g/mol |

IUPAC Name |

7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C35H27N7O10S2/c1-19(43)36-22-7-9-24(10-8-22)40-42-32-30(54(50,51)52)18-21-16-26(12-14-28(21)34(32)45)38-35(46)37-25-11-13-27-20(15-25)17-29(53(47,48)49)31(33(27)44)41-39-23-5-3-2-4-6-23/h2-18,44-45H,1H3,(H,36,43)(H2,37,38,46)(H,47,48,49)(H,50,51,52) |

InChI Key |

ICIJDHUPWYQXGB-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O |

Other CAS No. |

25188-34-5 |

Synonyms |

C.I. Direct Red 23 C.I. No. 29160 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Characterization Techniques for C.i. Direct Red 23

Green Chemistry Approaches in C.I. Direct Red 23 Synthesis

The principles of green chemistry, which encourage the use of substances and processes that reduce or eliminate the use and generation of hazardous materials, are increasingly being applied to the synthesis of dyes. frontiersin.org While much of the green chemistry research related to dyes focuses on their degradation using photocatalysis or biological methods, the application of these principles to the synthesis of this compound itself is an area of growing interest. frontiersin.orgresearchgate.net

Traditional azo dye synthesis often involves hazardous intermediates and solvents. Green approaches to this compound synthesis could potentially involve:

Biocatalysis: The use of enzymes, such as laccases or peroxidases, to catalyze the azo coupling reactions. These enzymatic processes can operate under milder conditions of temperature and pH compared to conventional chemical methods, often using water as the solvent.

Alternative Solvents: Replacing traditional organic solvents with greener alternatives like water, supercritical fluids (e.g., CO₂), or ionic liquids to reduce volatile organic compound (VOC) emissions.

Energy-Efficient Methods: Employing microwave or ultrasound-assisted synthesis to accelerate reaction rates, improve yields, and reduce energy consumption.

Although specific, published green synthetic routes for this compound are not yet widely documented, the broader trends in dye chemistry suggest these are promising areas for future research and development.

Novel Synthetic Pathways for this compound Derivatives

Research into derivatives of this compound aims to modify its structure to enhance properties like water solubility, fiber affinity, and lightfastness, or to create new dyes with different shades. Studies have been conducted on monoazo analogues of this compound to understand structure-property relationships. researchgate.net For instance, the introduction of a sulfonic acid group into the diazo component has been shown to significantly affect the molecule's spatial structure and, consequently, its colorimetric properties. researchgate.net

The synthesis of novel derivatives often follows established multi-step reaction pathways, including diazotization, azo coupling, and condensation reactions. For example, a common strategy for modifying direct dyes involves reacting azo intermediates with linking agents like cyanuric chloride. This can be followed by condensation with other molecules, such as ethanolamine, to introduce new functional groups that improve dye performance. While these specific examples may relate to other direct dyes, the principles are directly applicable to the creation of this compound derivatives.

Spectroscopic and Chromatographic Methodologies for this compound Characterization

A suite of analytical techniques is employed to characterize this compound, confirm its structure, and identify any impurities or degradation products. ojp.gov These methods are crucial for quality control in manufacturing and for forensic and environmental analysis.

UV-Visible (UV-Vis) spectroscopy is fundamental for identifying the dye and quantifying its concentration in solution. This compound exhibits a characteristic maximum absorption wavelength (λmax) in the visible region at approximately 507 nm. sigmaaldrich.comsigmaaldrich.comp2infohouse.org Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are essential for separating the dye from complex mixtures and for identifying multiple dye components. ojp.govsielc.commfa.org

| Technique | Application for this compound | References |

| UV-Visible Spectroscopy | Quantification; Confirmation of λmax (~507 nm) | sigmaaldrich.com, sigmaaldrich.com, p2infohouse.org |

| HPLC | Separation, Quantification, Purity Assessment | sielc.com, najah.edu |

| TLC | Separation, Identification in mixtures | ojp.gov |

| FTIR Spectroscopy | Identification of functional groups (-OH, -NH, C=O, -SO₃H) | usm.my, researchgate.net |

| Raman Spectroscopy | In-situ identification on fibers | ojp.gov |

| Mass Spectrometry (LC-MS) | Structural confirmation, Identification of degradation products | nih.gov, researchgate.net, researchgate.net |

| NMR Spectroscopy | Complete structural elucidation of the molecule and its derivatives | researchgate.net, nih.gov |

Advanced Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in the this compound molecule.

FTIR Spectroscopy: This technique is used to identify the characteristic chemical bonds within the dye's structure. Key functional groups such as the hydroxyl (-OH), amine (-NH-), carbonyl (C=O) of the urea (B33335) linkage, and sulfonate (-SO₃H) groups have distinct absorption bands in the infrared spectrum. FTIR analysis can also be used to study the interactions between the dye and a substrate; for example, shifts in the -OH stretching bands have been observed when the dye is adsorbed onto materials, indicating the involvement of this group in the binding process. researchgate.net

Raman Spectroscopy: This method offers complementary information and is particularly valuable for the in situ analysis of dyes directly on materials like textile fibers, often requiring minimal to no sample preparation. ojp.gov

High-Resolution Mass Spectrometry for this compound Structural Confirmation and Degradation Products

High-resolution mass spectrometry (HRMS), typically coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification of this compound and the structural elucidation of its transformation products. mfa.orgnih.govresearchgate.net Due to the presence of multiple sulfonate groups, the dye is ionic and analyzes well using electrospray ionization (ESI), often in negative ion mode, which detects the [M-xNa]ˣ⁻ ions. researchgate.netepa.gov

LC-MS has been instrumental in studying the degradation of this compound in environmental or treatment processes. nih.govnih.gov These studies have successfully identified numerous smaller molecules that result from the cleavage of the azo bonds and the breakdown of the aromatic structures.

A table of identified degradation products from various studies is presented below.

| Degradation Product | Analytical Method | Reference |

| Naphthalene-2-sulfonic acid | GC-MS, Ion Chromatography | researchgate.net, nih.gov |

| 1-Naphthol | GC-MS | nih.gov, researchgate.net, nih.gov |

| Urea | GC-MS | researchgate.net, nih.gov |

| Acetamide (B32628) | GC-MS | researchgate.net, nih.gov |

| Phthalic acid | GC-MS | researchgate.net |

| Maleic acid | GC-MS | nih.gov |

| Formic acid | Ion Chromatography | researchgate.net, nih.gov |

| Oxalic acid | Ion Chromatography | researchgate.net, nih.gov |

| Acetic acid | Ion Chromatography | researchgate.net, nih.gov |

The identification of these products is achieved by analyzing their mass-to-charge ratios and fragmentation patterns (MS/MS), which provides a pathway to understanding the mechanism of degradation. nih.govresearchgate.net

Nuclear Magnetic Resonance Spectroscopy Applied to this compound Structure

While direct NMR spectroscopic data for commercial this compound is not commonly published, Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful technique for the unambiguous structural elucidation of organic molecules, including complex dyes and their derivatives. nih.gov For a molecule with the complexity of this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments would be required for a complete assignment of its structure. researchgate.netuoa.gr

¹H NMR: Would reveal the number and environment of protons, such as those on the aromatic rings.

¹³C NMR: Would identify all unique carbon atoms in the molecule, including those in the aromatic rings and the carbonyl group of the urea linkage. up.ac.za

2D NMR: Experiments like HSQC would correlate protons with their directly attached carbons, while HMBC would establish longer-range (2-3 bond) correlations, allowing the different fragments of the molecule to be pieced together. researchgate.netup.ac.za

The primary challenges in obtaining high-quality NMR data for commercial dyes like Direct Red 23 are often their limited solubility in standard NMR solvents and the presence of impurities from the synthetic process. nih.gov

Mechanistic Studies of this compound Formation Reactions

This compound is a symmetrical dye containing a central urea moiety derived from J-acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid). The synthetic mechanism can be described as follows:

Diazotization: A primary aromatic amine, 4-amino-N-(4-aminophenyl)benzamide, is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures (0-5 °C) to form a diazonium salt.

First Azo Coupling: The resulting diazonium salt is reacted with a coupling component, J-acid. The coupling occurs at the position ortho to the amino group of the J-acid under slightly acidic conditions. This forms a monoazo intermediate.

Urea Bridge Formation (Phosgenation): Two molecules of the amino-substituted monoazo intermediate are then reacted with a linking agent like phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. ekb.eg This reaction takes place in an alkaline solution, where the amino groups of the two monoazo dye molecules nucleophilically attack the carbonyl carbon of the phosgene, eliminating HCl and forming the stable central urea bridge (-NH-CO-NH-). This step links the two halves of the molecule together to yield the final this compound structure. ekb.eg

This sequence ensures the formation of the large, planar, and symmetrical molecular structure that is characteristic of this compound and is essential for its properties as a direct dye for cellulosic fibers.

Environmental Fate, Transport, and Persistence of C.i. Direct Red 23

Photolytic Degradation Pathways of C.I. Direct Red 23 in Aquatic Environments

The photolytic degradation of this compound in aquatic environments involves processes that break down the dye molecule through the action of light. This degradation can occur through direct photolysis, where the dye molecule itself absorbs light, or indirect photolysis, which involves photosensitizers that absorb light and produce reactive species that then attack the dye. rsc.org Azo dyes like Direct Red 23 are designed for high chemical and photolytic stability, making them generally resistant to aerobic degradation and photolysis despite having absorption maxima in the visible and UV light range. mst.dk

Advanced Oxidation Processes (AOPs) are often employed to enhance the degradation of persistent dyes like this compound. These processes generate highly reactive hydroxyl radicals (•OH) that can effectively break down the complex aromatic structure of the dye. tandfonline.com Photocatalysis, a type of AOP, has been shown to be particularly effective. For this process to work, both UV light and a photocatalyst are necessary. tandfonline.com

Common photocatalysts used for the degradation of this compound include titanium dioxide (TiO₂) and composite materials like strontium titanate/cerium dioxide (SrTiO₃/CeO₂). tandfonline.comnih.gov When a semiconductor catalyst like TiO₂ is irradiated with UV light, it generates an electron-hole pair. The hole in the valence band can react with water to produce hydroxyl radicals, which are powerful oxidizing agents that decompose the dye adsorbed on the catalyst's surface. acs.org The addition of oxidizing agents like hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻) can further increase the degradation efficiency by generating more hydroxyl radicals, although an excess of H₂O₂ can have a quenching effect. tandfonline.comscielo.org.za

The degradation pathway often begins with the cleavage of the azo bonds (–N=N–), which are responsible for the dye's color. This is followed by the breakdown of the resulting aromatic amines and other intermediates. For instance, in a combined ozonation and sonolysis process, identified intermediates included naphthalene-2-sulfonic acid, 1-naphthol, urea (B33335), and acetamide (B32628). researchgate.netnih.gov Further degradation leads to the formation of smaller organic acids like formic, acetic, and oxalic acids, and eventually, complete mineralization to CO₂, water, and inorganic ions like nitrate (B79036) and sulfate (B86663). researchgate.netnih.gov The specific degradation pathway can be influenced by the type of photocatalyst and the reaction conditions. One proposed pathway suggests that degradation starts with a radical attack on the carbon atom of the phenolic ring attached to the azo linkage, leading to the cleavage of the chromophore. nih.gov

Several factors influence the rate of photolytic degradation, including pH, initial dye concentration, catalyst dosage, and light intensity. nih.govresearchgate.net An acidic pH is often favorable for the photocatalytic degradation of this compound using TiO₂. tandfonline.com Conversely, studies using a SrTiO₃/CeO₂ composite catalyst found the optimal pH to be 12.0. nih.gov Higher initial dye concentrations generally lead to a decrease in removal efficiency, as more dye molecules compete for the limited number of active sites on the catalyst and reduce light penetration. nih.govscielo.org.za Increasing the catalyst dosage and light intensity typically enhances the degradation rate up to an optimal point. nih.govresearchgate.net

Biodegradation Kinetics and Mechanisms of this compound in Microbial Systems

Biodegradation of this compound relies on the metabolic activity of microorganisms to break down the complex dye molecule. This process is considered an environmentally friendly and cost-effective method for treating textile effluents. The degradation of azo dyes by bacteria typically involves a two-step process: an initial anaerobic reduction of the azo bond, followed by the aerobic degradation of the resulting aromatic amines. mdpi.com

The efficiency of microbial degradation is influenced by several physicochemical parameters, including pH, temperature, dye concentration, oxygen levels, and the availability of carbon and nitrogen sources. mdpi.com For instance, a microbial consortium immobilized on polyurethane foam (PUF) showed maximum decolorization of an azo dye at a pH of 7.5 and a temperature of 30°C. mdpi.com The rate of degradation often decreases as the initial dye concentration increases, which can be attributed to the toxic effects of the dye on the microorganisms. researchgate.netmdpi.com

The breakdown of this compound is facilitated by specific enzymes produced by microorganisms. mdpi.com Key enzymes involved in the degradation of azo dyes include azoreductases, laccases, and peroxidases. mdpi.commdpi.comnih.gov

Azoreductases are a major group of enzymes that catalyze the reductive cleavage of the azo bond (–N=N–). mdpi.commdpi.com This is often the initial and rate-limiting step in the biodegradation process, resulting in the formation of colorless aromatic amines. mdpi.commdpi.com These enzymes are found in a wide variety of bacteria and can function under both anaerobic and aerobic conditions, although the anaerobic pathway is generally more effective for azo bond cleavage. mdpi.comnih.gov

Laccases are multi-copper oxidases that degrade dyes through an oxidative mechanism, often requiring redox mediators to enhance their activity. gjesm.netbiorxiv.org They act on the hydroxyl and amino groups of the dye molecule, leading to degradation without the production of toxic aromatic amines. gjesm.net

Peroxidases , such as lignin (B12514952) peroxidase and manganese peroxidase, are heme-containing enzymes that use hydrogen peroxide (H₂O₂) to oxidize a wide range of compounds, including azo dyes. nih.govnih.gov The degradation of Direct Red 23 by Ziziphus mauritiana peroxidases, for example, was shown to proceed through the cleavage of the chromophore via symmetric and asymmetric pathways, ultimately producing maleic acid as a final product. nih.gov

The stability and activity of these enzymes can be enhanced through immobilization techniques. For example, peroxidases from Ziziphus mauritiana immobilized on calcium pectate showed significantly improved thermal and pH stability, retaining over 77% of their dye decolorization ability after four weeks of continuous operation in a packed bed reactor. nih.gov

The remediation of environments contaminated with this compound often involves complex microbial consortia rather than single microbial species. The composition and dynamics of these communities are crucial for the efficient degradation of the dye. Phages (viruses that infect bacteria) can also play a significant role in shaping the taxonomic and functional composition of these microbial communities. nih.gov

In bioremediation systems, the microbial community structure can shift over time in response to the presence of the dye and other environmental conditions. Studies on electroactive biofilms have shown that factors like anode potential and cultivation time are key in influencing the EAB populations responsible for degradation. d-nb.info When a microbial consortium from textile wastewater soil was used to degrade Congo Red, another diazo dye, the community composition was analyzed to understand the metabolic potential of the inhabitants. mdpi.com The presence of the dye can lead to the enrichment of specific microbial populations capable of utilizing the dye or its breakdown products as a source of carbon and energy.

Different bacterial species have been identified for their ability to decolorize azo dyes. For example, a strain of Lysinibacillus fusiformis was found to decolorize Methyl Red dye through the action of laccase, azoreductase, and lignin peroxidase. mdpi.com Mixed bacterial cultures, such as those containing Pseudomonas sp. and Enterococcus faecalis, have demonstrated the ability to degrade Direct Red 81, suggesting that a combination of different metabolic capabilities within a community can lead to more complete degradation. mdpi.com The interaction between different species in a consortium can be synergistic, where the metabolic products of one group of organisms are used as substrates by another, leading to a more robust and efficient degradation process.

Enzymatic Biotransformation of this compound

Adsorption and Desorption Dynamics of this compound in Environmental Matrices

Adsorption is a widely used and effective method for removing dyes like this compound from aqueous solutions. iwaponline.comresearchgate.net The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). A variety of low-cost adsorbents have been investigated for the removal of Direct Red 23, including chemically modified Uncaria gambir, sludge biochar, magnetic chitosan (B1678972) beads, and activated carbons derived from agricultural waste like artichoke. iwaponline.comresearchgate.netusm.mynih.gov

The adsorption capacity of these materials varies significantly. For instance, glutaraldehyde (B144438) cross-linked magnetic chitosan beads demonstrated a very high adsorption capacity of 1250 mg/g for Direct Red 23. nih.gov In contrast, a novel adsorbent from modified Uncaria gambir showed a maximum adsorption capacity of 26.67 mg/g, while sludge biochar-based adsorbent reached 111.98 mg/g. iwaponline.comusm.my Weakly basic anion exchange resins have also proven effective, with Amberlyst A21 showing a monolayer capacity of 271.1 mg/g for Direct Red 23. semanticscholar.orgmdpi.com

Desorption studies are crucial for understanding the potential for adsorbent regeneration and reuse. In one study, the regeneration of an anion exchange resin used to adsorb Direct Red 23 was found to be difficult, with only a slight increase in efficiency observed using solutions of HCl, NaOH, and NaCl in methanol. semanticscholar.org However, sludge biochar-based adsorbent could be effectively regenerated by pyrolysis, retaining a removal rate of over 97% after three cycles. iwaponline.com

To understand the mechanism of adsorption, experimental data are often analyzed using sorption isotherm and kinetic models.

Sorption Isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. iwaponline.com It is frequently found to be a good fit for the adsorption of Direct Red 23 onto various adsorbents, including modified gambir, sludge biochar, and anion exchange resins, indicating that the adsorption occurs on a uniform surface. iwaponline.comusm.mymdpi.com

Freundlich Isotherm: This empirical model is used to describe adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. iwaponline.com

Temkin Isotherm: This model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. usm.my

Interactive Data Table: Isotherm Model Parameters for this compound Adsorption

| Adsorbent | Isotherm Model | q_m (mg/g) | K_L (L/mg) | K_F ((mg/g)(L/mg)^(1/n)) | n | R² | Reference |

| Modified Gambir Adsorbent | Langmuir | 26.67 | - | - | - | - | usm.my |

| Sludge Biochar Adsorbent | Langmuir | 111.98 | - | - | - | >0.97 | iwaponline.com |

| Glutaraldehyde cross-linked magnetic chitosan beads | Langmuir | 1250 | - | - | - | - | nih.gov |

| Amberlyst A21 Resin | Langmuir | 271.1 | 0.041 | - | - | 0.999 | semanticscholar.orgmdpi.com |

| Activated Carbon (from Artichoke) | Langmuir | 47.5 | - | - | - | - | researchgate.net |

Note: Dashes (-) indicate data not provided in the source.

Kinetic Models describe the rate of dye uptake by the adsorbent.

Pseudo-First-Order (PFO) Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites.

Pseudo-Second-Order (PSO) Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. iwaponline.com Numerous studies have shown that the adsorption of Direct Red 23 onto various materials, such as sludge biochar, modified gambir, magnetic chitosan beads, and activated carbon, is best described by the pseudo-second-order kinetic model. iwaponline.comresearchgate.netusm.mynih.gov

Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism and rate-controlling steps affecting the adsorption process. The adsorption of Direct Red 23 often involves multiple stages, including initial rapid external surface adsorption followed by a slower intraparticle diffusion phase. iwaponline.comnih.gov

The efficiency of this compound adsorption is significantly affected by various environmental parameters, including pH, temperature, and the presence of other ions.

pH: The pH of the solution is a critical factor as it affects both the surface charge of the adsorbent and the ionization of the dye molecule. This compound is an anionic dye. Therefore, adsorption is generally favored at acidic pH values, where the adsorbent surface becomes more positively charged, leading to stronger electrostatic attraction with the anionic dye molecules. researchgate.net For example, the highest removal of Direct Red 23 by activated carbon from artichoke was observed at a pH of 1.0. researchgate.net Similarly, adsorption onto magnetic chitosan beads was optimal at pH 4.0. nih.gov However, for some adsorbents like the weakly basic resin Amberlyst A21, the uptake of Direct Red 23 showed a slight enhancement with increasing solution pH from 2 to 10. mdpi.com

Temperature: The effect of temperature indicates whether the adsorption process is endothermic or exothermic. For the adsorption of Direct Red 23 onto modified gambir adsorbent and sludge biochar, the process was found to be endothermic, meaning that an increase in temperature enhanced the adsorption capacity. iwaponline.comusm.my Thermodynamic parameters like enthalpy change (ΔH°), free energy change (ΔG°), and entropy change (ΔS°) can be calculated to determine the nature and spontaneity of the adsorption process. usm.my

Presence of Other Ions and Surfactants: The presence of salts and surfactants in textile wastewater can influence dye adsorption. For instance, the adsorption of Direct Red 23 onto an anion exchange resin was enhanced in the presence of salts like Na₂SO₄ and Na₂CO₃. semanticscholar.orgmdpi.com Conversely, the presence of anionic and non-ionic surfactants decreased dye adsorption. semanticscholar.orgmdpi.com

Sorption Isotherms and Kinetic Models for this compound

Transport Modeling of this compound in Soil and Water Systems

The transport and fate of this compound in environmental systems are governed by a complex interplay of physical and chemical processes. Transport modeling is an essential tool for predicting the mobility, distribution, and persistence of this dye in soil and water. sustainability-directory.com These models integrate various parameters related to the dye's properties and the characteristics of the environmental compartment to forecast its behavior. sustainability-directory.com The primary mechanisms dictating the transport of this compound are adsorption-desorption at the solid-water interface and diffusion within the porous structures of soil and sediments. researchgate.netscielo.br

Adsorption Isotherm Models

Adsorption isotherms are crucial for modeling as they describe the equilibrium relationship between the concentration of the dye in solution and the amount adsorbed onto a solid phase at a constant temperature. scielo.br Several models are used to characterize the adsorption of this compound onto various materials.

The Freundlich isotherm is often applied to describe multilayer adsorption on heterogeneous surfaces. Studies have shown that this model successfully describes the adsorption of this compound onto materials like maize stalks, indicating a multilayer distribution of the dye molecules on the adsorbent surface. researchgate.net

The Langmuir isotherm , which assumes monolayer adsorption onto a homogeneous surface, has also been used. nih.gov For instance, the adsorption of this compound on a porous polyacrylonitrile/polyvinylidene fluoride (B91410) composite nanofiber was well-fitted by the Langmuir model. scielo.br

The table below summarizes findings from studies modeling the adsorption of this compound.

| Adsorbent Material | Isotherm Model Applied | Key Findings / Parameters | Reference |

|---|---|---|---|

| Pig Manure Biochar (pyrolyzed at 800 °C) | Modified Freundlich Model | Maximum adsorption capacity was 2.19 × 10⁻⁵ mol/g at pH 2.2 and 25 °C. The apparent adsorption constant (k) decreased from 0.133 to 0.076 L/(g·min¹/m) as the biochar amount increased from 1 to 8 g/L. | researchgate.net |

| Maize Stalks | Freundlich Model | The model verified that the dye was well adsorbed, indicating a multilayer distribution on the adsorbent surface. The process was found to be endothermic. | researchgate.net |

| Flower-like Magnetic Core/Shell Covalent Triazine Polymer (MNP@m-CTP) | Not specified, but capacity determined | Achieved a maximum adsorption capacity of 215.28 mg/g. 95% of the dye was removed from water within 240 minutes. | mdpi.com |

| Porous Polyacrylonitrile/Polyvinylidene Fluoride Composite Nanofiber | Langmuir Isotherm & Intra-particle Diffusion | The study reported significant fits for both the Langmuir isotherm and the intra-particle diffusion model, suggesting monolayer coverage and diffusion-controlled steps. | scielo.br |

Kinetic and Diffusion Models

Kinetic models are vital for understanding the rate of dye uptake, which in turn influences its transport velocity in soil and water systems. The transport of dye molecules from the bulk solution to the adsorbent surface involves several steps: bulk diffusion, film diffusion across the liquid layer surrounding the adsorbent, and intra-particle diffusion into the pores of the adsorbent. scielo.br

The pseudo-second-order kinetic model is frequently used and suggests that the rate-limiting step may be chemical sorption involving valence forces through sharing or exchange of electrons. nih.gov The adsorption of this compound on maize stalks was found to follow a pseudo-second-order model. researchgate.net

The intra-particle diffusion model is used to identify the diffusion mechanism and rate-controlling steps. nih.gov Often, the adsorption process involves multiple stages. For this compound, studies have shown that intra-particle diffusion is a significant part of the adsorption process, though not always the sole rate-limiting step. researchgate.netresearchgate.net The fit of kinetic data to this model helps describe the behavior of the solute within the macro-pores and transitional pores of materials like soil. scielo.br An analysis of this compound adsorption onto biochar calculated an activation energy of 5.558 kcal/mol, indicating that the adsorption is a physical process controlled by film diffusion. researchgate.net

Below is a table detailing the kinetic modeling parameters for this compound.

| Adsorbent Material | Kinetic/Diffusion Model Applied | Key Findings / Parameters | Reference |

|---|---|---|---|

| Pig Manure Biochar | Intra-particle Diffusion Model | The value of activation energy was 5.558 kcal/mol, indicating a physical adsorption process controlled by film diffusion. Effective particle diffusion (Dp) and liquid film diffusion (Df) coefficients were calculated to determine the rate-limiting step. | researchgate.net |

| Maize Stalks | Pseudo-second-order & Intra-particle Diffusion | The sorption process adopted both models, indicating complex kinetics involving both surface reaction and diffusion. | researchgate.net |

| Zero-Valent Iron (ZVI) Aggregates (in presence of Persulfate) | Not specified, but decolorization rate determined | Combined with ultrasound (ZVI/PS/US) or heat (ZVI/PS/55 °C), approximately 95% decolorization of a 0.0001 M solution was achieved. | unina.it |

The mobility of this compound is also influenced by its low potential for adsorption in certain scenarios, as suggested by its partition coefficient (Kow) of 0.0019. europa.eu This low Kow value suggests a low potential for adsorption to sediment, particularly due to its low degree of sulphonation. europa.eu However, experimental studies often show that adsorption is a key process, highlighting the importance of specific surface interactions and the chemistry of the adsorbent, such as the presence of functional groups like amines and carbonyls, which can facilitate sorption. researchgate.netscielo.br The pH of the system is a critical factor, as it affects the surface charge of the adsorbent and the ionization of the anionic dye. researchgate.netscielo.br For example, when the pH is below the point of zero charge (pHZPC) of an adsorbent like biochar, the surface becomes positively charged, promoting the attraction of the anionic dye via electrostatic forces. researchgate.net

Advanced Remediation Technologies for C.i. Direct Red 23 Contamination

Photocatalytic Degradation of C.I. Direct Red 23 Using Nanomaterials

Photocatalytic degradation has emerged as a promising and effective technology for the treatment of wastewater containing organic dyes like this compound. This advanced oxidation process utilizes semiconductor nanomaterials, which, when irradiated with light of suitable energy, generate highly reactive species that can break down the complex structure of the dye into simpler and less harmful compounds. nih.govacs.org

Various nanomaterials have been investigated for their photocatalytic activity towards this compound. These include zinc oxide (ZnO) nanoparticles, titanium dioxide (TiO2), and composite materials. For instance, ZnO nanoparticles synthesized by a solution combustion method have demonstrated the ability to achieve almost complete photodegradation of this compound within 110 minutes under UV irradiation. nih.gov Similarly, composites like SrTiO3/CeO2 and TiO2/SrTiO3 have shown enhanced photocatalytic activity compared to their individual components. oiccpress.comnih.govscispace.com The addition of nano-SrTiO3 to nano-TiO2, for example, has been reported to exhibit superior photocatalytic degradation of azo dyes. oiccpress.comscispace.com Furthermore, doping TiO2 with silver (Ag) has been found to enhance its photoactivity in the degradation of this compound. researchgate.net

The efficiency of the photocatalytic degradation process is influenced by several factors, including the type and dosage of the photocatalyst, the pH of the solution, the initial concentration of the dye, and the intensity of the light source. nih.govresearchgate.net Research has shown that optimizing these parameters is crucial for achieving maximum degradation. For example, in one study using a SrTiO3/CeO2 composite, the optimal conditions were found to be a catalyst dose of 1.5 g/L and a pH of 12.0. nih.gov

Research Findings on Photocatalytic Degradation of this compound:

| Photocatalyst | Optimal Conditions | Degradation Efficiency | Reference |

| ZnO nanoparticles | UV irradiation | Almost complete degradation in 110 min | nih.gov |

| SrTiO3/CeO2 composite | Catalyst dose: 1.5 g/L, pH: 12.0, 250 W mercury lamp | Complete decolorization in 60 min, 69% COD reduction in 240 min | nih.gov |

| Nano-Ag doped TiO2 | - | Enhanced photoactivity compared to pure TiO2 | researchgate.net |

| TiO2/SrTiO3 nanocomposite | UV irradiation | Promising photocatalytic activity | oiccpress.comscispace.com |

| Nano-Fe3O4 | Optimal baffle angle of 77.5 degrees in a plug flow reactor | 89.47% dye removal | nih.gov |

Semiconductor Photocatalysis Mechanisms for this compound

The fundamental mechanism of semiconductor photocatalysis involves the generation of electron-hole pairs upon light absorption. mdpi.commdpi.combeilstein-journals.org When a semiconductor photocatalyst, such as TiO2 or ZnO, is illuminated with photons of energy equal to or greater than its band gap, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the valence band. mdpi.commdpi.combeilstein-journals.org

These photogenerated charge carriers can then initiate redox reactions on the catalyst surface. mdpi.combeilstein-journals.org The holes in the valence band are powerful oxidizing agents and can directly oxidize the adsorbed this compound molecules. Alternatively, they can react with water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), which are non-selective and potent oxidizing species capable of degrading a wide range of organic pollutants. bio-conferences.org

Simultaneously, the electrons in the conduction band can reduce adsorbed oxygen molecules to form superoxide (B77818) radical anions (•O₂⁻). These radicals can further react to produce other reactive oxygen species, which also contribute to the degradation of the dye. bio-conferences.org

The efficiency of the photocatalytic process is often limited by the recombination of photogenerated electrons and holes, which releases energy as heat or light and reduces the number of charge carriers available for redox reactions. mdpi.com To overcome this, various strategies are employed, such as doping the semiconductor with metals or creating heterojunctions with other semiconductors. researchgate.netacs.org For example, in Ag-doped TiO2, the silver deposits can act as electron traps, promoting charge separation and enhancing the photocatalytic activity. researchgate.net Similarly, in a TiO2/SrTiO3 nanocomposite, the contact between the two materials facilitates the transfer of photogenerated electrons and holes, suppressing recombination and leading to higher photocatalytic efficiency. scispace.comacs.org

A proposed degradation pathway for this compound using a SrTiO3/CeO2 composite involves a sensitization mechanism. nih.gov In this process, the dye molecule itself can absorb light and then transfer an electron to the conduction band of the semiconductor, initiating the degradation process.

Optimization of Photocatalytic Reactor Designs for this compound Removal

The design and optimization of photocatalytic reactors are critical for the efficient removal of this compound from wastewater on a larger scale. mdpi.com Reactor design influences key parameters such as light distribution, mass transfer of the pollutant to the catalyst surface, and the effective utilization of the photocatalyst. nih.govmdpi.com

Different reactor configurations have been explored for dye degradation, including slurry reactors, where the photocatalyst is suspended in the wastewater, and immobilized systems, where the catalyst is coated on a support. While slurry reactors offer a high surface area for reaction, they require a post-treatment step to separate the catalyst particles. Immobilized systems overcome this issue but can suffer from mass transfer limitations. mdpi.com

A study on the degradation of this compound utilized an immersion well type photo-reactor with ZnO nanoparticles. nih.gov Another investigation employed a plug flow reactor (PFR) with adjustable-angle baffles to enhance the removal of Direct Red 23 using nano-Fe3O4. nih.gov The introduction of baffles aimed to improve hydrodynamics and mass transfer within the reactor. The results indicated that an optimal baffle angle of 77.5 degrees significantly enhanced dye removal efficiency. nih.gov

A flow dynamic reactor with a volume of 7.7 L was used to remove another direct dye, demonstrating the potential for scaling up. mdpi.com In this system, optimizing parameters such as the flow rate was crucial for achieving high degradation efficiency. mdpi.com For instance, a flow rate of 12 L/min was found to be effective for the removal of methyl red. mdpi.com

The optimization of operational parameters within a given reactor design is also essential. Factors such as catalyst concentration, pH, initial dye concentration, and light intensity directly impact the degradation rate. nih.govresearchgate.net For example, exceeding the optimal catalyst dosage can lead to agglomeration and reduced light penetration, thereby decreasing the reactor's efficiency. researchgate.net Mathematical modeling and response surface methodology are valuable tools for optimizing these parameters and predicting the performance of the photocatalytic reactor. nih.gov

Electrochemical Oxidation of this compound in Wastewater

Electrochemical oxidation is another advanced oxidation process that has been effectively applied to the degradation of this compound in aqueous solutions. researchgate.net This method involves the generation of powerful oxidizing agents, primarily hydroxyl radicals (•OH), on the surface of an anode, which then attack and break down the complex organic structure of the dye. mdpi.com The process can lead to complete mineralization of the dye into carbon dioxide, water, and inorganic ions. researchgate.net

The effectiveness of electrochemical oxidation depends on several operating parameters, including the type of anode and cathode materials, the supporting electrolyte, current density, and the initial concentration of the dye. researchgate.net Studies have shown that the degradation of this compound often follows pseudo-first-order kinetics. researchgate.net

A comparative study investigating different anode materials found that boron-doped diamond (BDD) anodes exhibited the highest efficiency in terms of total organic carbon (TOC) removal. researchgate.net The use of NaCl as a supporting electrolyte was also found to be more suitable for the degradation of this compound compared to Na2SO4. researchgate.net Under optimized conditions, an 86% TOC removal was achieved after 6 hours of electrolysis. researchgate.net

Performance of Different Anode Materials in the Electrochemical Oxidation of this compound:

| Anode Material | Cathode Material | Supporting Electrolyte | Key Findings | Reference |

| Boron-Doped Diamond (BDD) | Carbon Graphite (B72142) (CG) | NaCl, Na2SO4 | Highest TOC removal efficiency (86% in 6h). | researchgate.net |

| Magnéli phase Ti4O7 | Carbon Graphite (CG) | NaCl, Na2SO4 | Investigated in a comparative study. | researchgate.net |

| Dimensionally Stable Anode (DSA) | Carbon Graphite (CG) | NaCl, Na2SO4 | Investigated in a comparative study. | researchgate.net |

| Carbon Graphite (CG) | Carbon Graphite (CG) | NaCl, Na2SO4 | Investigated in a comparative study. | researchgate.net |

Electrode Material Selection for this compound Degradation

The choice of electrode material, particularly the anode, is a critical factor that significantly influences the efficiency and mechanism of the electrochemical degradation of this compound. researchgate.netmdpi.com An ideal anode should have a high oxygen evolution overpotential, be chemically stable, and exhibit high electrocatalytic activity for the generation of hydroxyl radicals. mdpi.com

Different types of anodes have been tested for the degradation of this compound and other azo dyes. These can be broadly categorized as active and non-active anodes. Active anodes, such as those based on mixed metal oxides like IrO2 and RuO2, have a lower oxygen evolution overpotential and can be consumed during the process. mdpi.com Non-active anodes, such as boron-doped diamond (BDD) and tin oxide (SnO2), have a very high oxygen evolution overpotential, which favors the production of weakly physisorbed hydroxyl radicals that are highly reactive and non-selective. researchgate.netmdpi.com

In a comparative study on the degradation of this compound, various anodes were investigated, including carbon graphite (CG), a dimensionally stable anode (DSA), Magnéli phase Ti4O7, and BDD. researchgate.net The results demonstrated that the BDD anode provided the highest total organic carbon (TOC) removal efficiency. researchgate.net This superior performance of BDD electrodes is attributed to their wide electrochemical potential window and the high production of hydroxyl radicals on their surface. researchgate.netmdpi.com

The selection of the cathode material is also important. Stainless steel and carbon graphite have been used as cathodes in the electrochemical treatment of this compound. researchgate.net

Dimensionally Stable Anodes (DSAs), which typically consist of a titanium substrate coated with a mixture of metal oxides, are another category of electrodes used for the degradation of organic pollutants. eeer.org Modified Ti electrodes with coatings of tin oxide, iridium oxide, and other nanomaterials have been employed for the degradation of various textile dyes. eeer.org

Reaction Pathways and By-product Formation in Electrochemical Treatment of this compound

The electrochemical treatment of this compound involves complex reaction pathways leading to the breakdown of the parent dye molecule and the formation of various intermediate by-products before eventual mineralization. nih.govresearchgate.net The primary degradation mechanism is the attack of hydroxyl radicals (•OH) generated on the anode surface. mdpi.comuclm.es These highly reactive species can abstract hydrogen atoms or add to the aromatic rings and azo linkages (-N=N-) of the Direct Red 23 molecule, leading to its fragmentation.

During the electrochemical oxidation process, the chromophoric azo bond is typically one of the first parts of the molecule to be cleaved, resulting in the decolorization of the wastewater. nih.gov This initial step breaks the large dye molecule into smaller aromatic and aliphatic intermediates. These intermediates are then further oxidized by hydroxyl radicals.

The nature of the supporting electrolyte can also influence the reaction pathways. When NaCl is used as an electrolyte, active chlorine species such as hypochlorite (B82951) (OCl⁻) can be generated at the anode. researchgate.netmdpi.com These species can also participate in the oxidation of the dye and its intermediates, a process known as indirect oxidation. mdpi.com However, the use of chloride-containing electrolytes can also lead to the formation of undesirable chlorinated organic by-products, such as trihalomethanes (THMs) and haloacetic acids (HAAs), which can be more toxic than the parent dye. mdpi.comacs.org

The complete mineralization of this compound results in the formation of inorganic species such as nitrate (B79036) (NO₃⁻), nitrite (B80452) (NO₂⁻), ammonium (B1175870) (NH₄⁺), and sulfate (B86663) (SO₄²⁻) ions, along with CO₂ and water. researchgate.net Following the evolution of these inorganic ions during the electrolysis process provides insight into the extent of mineralization. researchgate.net For instance, in one study, the evolution of these ions was monitored during the electrochemical treatment of Direct Red 23. researchgate.net

Ozonation and Advanced Oxidation Processes (AOPs) for this compound Removal

Ozonation and other advanced oxidation processes (AOPs) are highly effective methods for the removal of this compound from wastewater. researchgate.net These processes rely on the generation of highly reactive oxidizing species, primarily hydroxyl radicals (•OH), which can non-selectively degrade a wide range of organic pollutants. bio-conferences.org

Ozone (O₃) itself is a powerful oxidant that can directly react with the chromophoric groups of the dye molecule, leading to rapid decolorization. bioline.org.brmdpi.com The reaction of ozone with organic compounds can proceed through two main pathways: a direct reaction with molecular ozone, which is selective, and an indirect reaction involving the decomposition of ozone in water to form hydroxyl radicals, which is non-selective and often more efficient for complete mineralization. bio-conferences.orgmdpi.com The indirect pathway is favored at higher pH values.

The combination of ozonation with other processes, such as UV irradiation (O₃/UV) or sonolysis (O₃/ultrasound), can significantly enhance the degradation of this compound. researchgate.net These combined AOPs promote the generation of hydroxyl radicals, leading to higher degradation rates and mineralization efficiencies. mdpi.com

For instance, a study comparing ozonation alone with the O₃/UV process for the treatment of a 100 mg/dm³ solution of this compound found that the decolorization efficiency after 30 minutes was 74.9% for ozonation and 92.7% for the O₃/UV process. This indicates a synergistic effect between ozonation and photolysis. Similarly, the combination of ozonation and sonolysis has been shown to be a highly effective method for color removal. researchgate.net

The efficiency of these processes is influenced by operational parameters such as the initial dye concentration, ozone dosage, pH, and ultrasonic density. researchgate.net The decolorization of this compound by these methods typically follows pseudo-first-order kinetics. researchgate.net

Comparison of Ozonation-Based AOPs for this compound Removal:

| AOP Method | Key Findings | Reference |

| Ozonation (O₃) | 74.9% decolorization in 30 min. | |

| Ozonation/UV (O₃/UV) | 92.7% decolorization in 30 min, enhanced efficiency at basic pH. | |

| Ozonation/Sonolysis (O₃/Ultrasound) | Highly effective for color removal, follows pseudo-first-order kinetics. | researchgate.net |

Hydroxyl Radical Generation and Reaction with this compound

Advanced Oxidation Processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants like this compound. A key aspect of many AOPs is the generation of highly reactive hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can initiate the breakdown of the complex dye molecule.

The generation of hydroxyl radicals can be achieved through various methods, including ozonation (O₃) and sonolysis (the application of ultrasound). In aqueous solutions, both processes are known to produce •OH radicals. omu.edu.tr For instance, in the O₃/UV process, UV irradiation enhances the decomposition of ozone, leading to a higher yield of hydroxyl radicals. This increased radical production is a primary reason for the higher decolorization efficiency observed in combined AOPs. The reaction is particularly efficient under basic conditions (e.g., pH 10), which favor the generation of additional hydroxyl radicals.

Once generated, the hydroxyl radicals attack the this compound molecule. This initial attack is believed to be the first step in the degradation process. omu.edu.tr The reaction leads to the breakdown of the dye's chromophore, resulting in decolorization. Subsequent reactions with hydroxyl radicals and other reactive species lead to the fragmentation of the parent molecule into smaller intermediates. Studies have identified several major intermediates from the degradation of this compound by hydroxyl radicals, including naphthalene-2-sulfonic acid, 1-naphthol, urea (B33335), and acetamide (B32628). omu.edu.trresearchgate.net Further treatment within the AOP system can lead to the complete mineralization of these intermediates into carbon dioxide, water, and inorganic ions like nitrate and sulfate. omu.edu.trresearchgate.net

The photodegradation of azo dyes like this compound can also be influenced by the dye's tautomeric form. In its hydrazone form, the dye's photochemical reaction under UV irradiation has been shown to produce both singlet oxygen and hydroxyl radicals, with hydroxyl radicals being the dominant reactive species responsible for degradation. jocpr.com

Synergistic Effects in Combined AOPs for this compound

Combining different Advanced Oxidation Processes (AOPs) often leads to a synergistic effect, resulting in significantly higher degradation efficiency for this compound than individual processes alone. This enhancement is primarily due to the increased generation of reactive oxygen species, particularly hydroxyl radicals. bio-conferences.orgmdpi.com

Several combined AOPs have been investigated for the treatment of this compound:

Ozonation and Sonolysis (O₃/US): The combination of ozonation and ultrasound has proven to be a highly effective method for color removal. researchgate.net While both processes individually generate hydroxyl radicals, their combined application enhances the degradation rate. omu.edu.tr For example, one study found that the combination of ultrasound and ozone achieved a maximum COD reduction of 51.6%, which was higher than that of sonolysis alone (27.3%) or ozonation alone (46.6%). researchgate.net The optimal pH for this combined process has been reported to be around 8.0. researchgate.net

Ozonation and UV Irradiation (O₃/UV): This combination shows a clear synergistic effect. In one study, the decolorization efficiency of this compound was 74.9% with ozonation alone, but increased to 92.7% with the O₃/UV process after 30 minutes of treatment. The UV light accelerates the decomposition of ozone, leading to a higher concentration of hydroxyl radicals, which enhances the degradation of the dye. The synergistic effect is particularly pronounced at a desired pH of 10, as indicated by the decrease in electrical energy per order.

Sonophotocatalysis (Ultrasound/UV/Catalyst): This process involves the use of ultrasound, UV light, and a photocatalyst. The combination has been shown to result in a higher mineralization percentage compared to individual UV or ultrasound processes. mdpi.com

Sono-Fenton and Photo-Fenton Processes: The Fenton process (using Fe²⁺ and H₂O₂) can be enhanced by ultrasound (Sono-Fenton) or UV light (Photo-Fenton). mdpi.com These combinations lead to a more efficient generation of hydroxyl radicals, accelerating the degradation of organic pollutants. bio-conferences.orgbrieflands.com The Photo-Fenton process, for instance, benefits from the photoreduction of Fe³⁺ back to Fe²⁺ under UV radiation, which allows for the production of more hydroxyl radicals from a smaller amount of iron salt. bio-conferences.org

Biosorption and Ozonation: A sequential treatment involving biosorption followed by ozonation has been suggested as a more efficient and effective method for the decolorization of textile dyes and reducing the toxicity of the ozonation process. sifisheriessciences.com While biosorption can be effective for initial dye removal, ozonation can further degrade the remaining dye and its byproducts. sifisheriessciences.com

These combined AOPs offer a promising approach for the effective treatment of wastewater containing this compound, leveraging synergistic effects to achieve higher degradation rates and mineralization. mdpi.com

Membrane Filtration Techniques for this compound Separation and Concentration

Membrane filtration processes, particularly nanofiltration and reverse osmosis, are effective physical methods for the separation and concentration of this compound from textile effluents. sdc.org.uk These pressure-driven processes can achieve high rejection rates for dyes, allowing for the recovery of water for reuse. mdpi.com

Nanofiltration and Reverse Osmosis for this compound Effluents

Nanofiltration (NF) has demonstrated high efficiency in removing direct dyes like this compound. NF membranes can achieve dye removal rates of up to 98%. researchgate.net Studies have shown that tight ultrafiltration membranes can also be highly effective, with one such membrane yielding over 98.9% rejection for this compound at a pressure of 4 bar, even in the presence of high salt concentrations. researchgate.net The performance of nanofiltration can be influenced by operational parameters such as pH and salt concentration. For instance, the best dye removal for one system was achieved at pH 3 in the presence of 60 g/L of NaCl. researchgate.net

Reverse Osmosis (RO) is another highly effective membrane process for treating textile wastewater. RO membranes have a high retention rate for most ionic compounds and can produce high-quality permeate suitable for reuse in dyeing processes. mdpi.com An integrated approach combining nanofiltration followed by reverse osmosis can be particularly effective. This two-stage process can reduce membrane fouling and enable the long-term treatment of real dye bath wastewater. mdpi.com While NF alone may not always produce water of sufficient quality for reuse, the subsequent RO step can successfully purify the permeate. mdpi.com

| Membrane Process | Typical Dye Rejection (%) | Key Operational Factors |

| Nanofiltration | >98% | pH, salt concentration, pressure |

| Reverse Osmosis | >90% (for most ionic compounds) | Transmembrane pressure, salt concentration |

| Tight Ultrafiltration | >98.9% | Pressure, presence of salts |

Fouling Mechanisms in this compound Containing Wastewater

A significant challenge in the application of membrane filtration for treating dye wastewater is membrane fouling. Fouling leads to a decline in permeate flux and an increase in operational costs. semanticscholar.org The primary mechanisms of membrane fouling in the context of this compound and other textile dyes include:

Concentration Polarization: This occurs when rejected solutes, such as dye molecules and salts, accumulate at the membrane surface, forming a boundary layer. wiley-vch.de This increases the osmotic pressure at the membrane surface, reducing the effective driving force for water transport. semanticscholar.org

Gel Layer Formation: The accumulation of dye molecules at the membrane surface can lead to the formation of a gel-like layer, which adds to the hydraulic resistance of the membrane. semanticscholar.org

Adsorption: Dye molecules can adsorb onto the membrane surface and within the pores, leading to pore narrowing and a reduction in permeability. icm.edu.pl For charged organic compounds like this compound, electrostatic interactions between the dye molecules and the membrane surface play a significant role in fouling. semanticscholar.org

Pore Blocking: Agglomerates of dye molecules or other components in the wastewater can deposit on the membrane surface, leading to the complete blocking of membrane pores. icm.edu.pl

The extent of fouling can be influenced by the presence of other substances in the wastewater, such as surfactants and salts. semanticscholar.org For example, the presence of a porous cake layer on the membrane surface can inhibit the back diffusion of solutes from the membrane surface into the bulk solution, exacerbating concentration polarization. icm.edu.pl

Bio-adsorption and Biosorption of this compound Using Biomass

Bio-adsorption, or biosorption, has emerged as a cost-effective and environmentally friendly alternative for the removal of dyes like this compound from wastewater. nih.gov This process utilizes various types of biomass, including agricultural waste, fungi, and algae, as adsorbents.

Different biomass materials have been investigated for their potential to adsorb this compound. For instance, activated carbon derived from artichoke (Cynara cardunculus) has been shown to be an effective adsorbent for this dye. researchgate.net Fungal biomass, such as Aspergillus oryzae, has also been successfully used for the biosorption of this compound. nih.gov Studies have shown that autoclaved fungal biomass can exhibit a higher biosorptive capacity compared to non-autoclaved biomass. nih.gov Other low-cost adsorbents like orange peel have also been studied for the removal of this dye. academicjournals.org

The efficiency of biosorption is influenced by several factors, including the pH of the solution, contact time, initial dye concentration, and the dosage of the biosorbent. researchgate.netfrontiersin.org For the anionic dye this compound, adsorption is generally favored at acidic pH values. researchgate.netresearchgate.net For example, the optimal pH for biosorption using Aspergillus oryzae was found to be 2.5. nih.gov Similarly, the highest removal of this compound using modified montmorillonite (B579905) nanoclay was observed at pH 2. researchgate.net

| Biomass Adsorbent | Optimal pH for this compound Adsorption |

| Aspergillus oryzae | 2.5 nih.gov |

| Modified Montmorillonite Nanoclay | 2 researchgate.net |

| Activated Carbon from Artichoke | 1.0 researchgate.net |

Surface Chemistry and Adsorption Sites in Biosorption of this compound

The surface chemistry of the biomass plays a crucial role in the biosorption of this compound. The surfaces of many biosorbents contain various functional groups, such as carboxyl, hydroxyl, amino, and phosphate (B84403) groups. frontiersin.org These functional groups provide active sites for the binding of dye molecules.

For anionic dyes like this compound, which contains sulfonic acid groups, the primary mechanism of adsorption is often electrostatic interaction. researchgate.net At low pH, the surface of the biosorbent becomes protonated, acquiring a positive charge. This positive surface charge then attracts the negatively charged anionic dye molecules. frontiersin.orgresearchgate.net The point of zero charge (pHpzc) of the biosorbent is an important parameter; at a pH below the pHpzc, the surface is positively charged, favoring the adsorption of anionic dyes. tandfonline.com

In addition to electrostatic interactions, other mechanisms such as hydrogen bonding and ion exchange can also contribute to the biosorption process. researchgate.netmdpi.com The presence of functional groups like hydroxyl and carbonyl groups on the biomass surface can facilitate the formation of hydrogen bonds with the dye molecules. mdpi.com Ion exchange can occur when ions present on the surface of the biosorbent are exchanged for dye ions in the solution. researchgate.net

Regenerative Capabilities of Biosorbents for this compound

The economic viability and environmental sustainability of using biosorbents for wastewater treatment are critically dependent on their ability to be regenerated and reused over multiple cycles. An effective regeneration process not only restores the adsorptive capacity of the biosorbent but also allows for the recovery of the adsorbate, such as this compound, potentially minimizing secondary waste streams. Research into the regenerative capabilities of various adsorbents has revealed a range of outcomes, from highly efficient multi-cycle use to significant challenges in desorbing the dye.

The regeneration process typically involves treating the dye-laden biosorbent with an eluent (a desorbing agent) that can reverse the binding mechanism. The choice of eluent depends on the nature of the interaction between the dye and the biosorbent. For instance, if adsorption is driven by electrostatic attraction, altering the pH to neutralize the surface charge of the adsorbent can release the dye. The success of regeneration is measured by the desorption efficiency and the ability of the biosorbent to maintain its adsorption capacity in subsequent cycles.

Detailed research findings have demonstrated both successful and challenging scenarios for the regeneration of adsorbents used for this compound removal.

Successful Regeneration Strategies:

Certain materials have shown excellent potential for reuse. For example, a sludge biochar-based adsorbent (SBA) was effectively regenerated through pyrolysis at 600 °C in a nitrogen atmosphere. iwaponline.com This thermal regeneration method allowed the adsorbent to be used for at least three cycles while maintaining a high dye removal rate of over 97%. iwaponline.com Another study involving powdered tourmaline (B1171579) (PT) demonstrated successful regeneration using a chemical approach. researchgate.net By treating the dye-saturated tourmaline with a high-pH solution (pH 11.0), the adsorbent could be reused for five consecutive adsorption-desorption cycles without a significant loss in its efficiency. researchgate.net These cases highlight that with the appropriate regeneration technique, adsorbents can be a highly efficient and reusable solution for this compound remediation.

Table 1: Successful Regeneration Strategies for Adsorbents Used for this compound Removal

| Adsorbent | Regeneration Method | Key Findings |

|---|---|---|

| Sludge Biochar-Based Adsorbent (SBA) | Pyrolysis at 600 °C under N₂ atmosphere | Retained good adsorption ability after three cycles, achieving a removal rate exceeding 97%. iwaponline.com |

| Powdered Tourmaline (PT) | Desorption using a solution with an initial pH of 11.0 | Subjected to a total of 5 regeneration runs without significant loss of its dye-adsorption capacities. researchgate.net |

Challenges in Regeneration:

Table 2: Challenges in Regeneration of Amberlyst A21 Resin for this compound

| Eluent Tested (1 M) | Desorption Efficiency (%) | Observations |

|---|---|---|

| Hydrochloric acid (HCl) | 1.9 - 2.9 | Regeneration was found to be difficult, indicating strong binding of the dye. nih.gov |

| Sodium hydroxide (NaOH) | 1.9 - 2.9 | Efficiency increased slightly when eluents were used in 50% v/v methanol. nih.gov |

| Sodium chloride (NaCl) | 1.9 - 2.9 | The nature of adsorption was considered to be both chemical and physical. nih.gov |

Analytical Methodologies for C.i. Direct Red 23 Detection and Quantification

Spectrophotometric Techniques for C.I. Direct Red 23 Determination in Aqueous Solutions

UV-Visible (UV-Vis) spectrophotometry is a fundamental and widely used technique for the quantitative analysis of azo dyes like this compound in aqueous solutions. This method is based on the principle that the dye molecule absorbs light in the visible region of the electromagnetic spectrum due to its chromophoric azo bonds (—N=N—) and associated aromatic structures. The intensity of the light absorption at a specific wavelength is directly proportional to the concentration of the dye in the solution, following the Beer-Lambert law.

The analysis involves measuring the absorbance of a dye solution at its wavelength of maximum absorbance (λmax). For this compound, the λmax is typically observed around 507 nm. researchgate.net However, this can shift slightly depending on the pH of the solution; for instance, a shift from approximately 510 nm to 517.5 nm is observed when moving from a pH of 10.7 to a more alkaline pH of 12.3. nih.govrsc.org

Spectrophotometry is frequently employed to monitor the decolorization and degradation of this compound during various treatment processes, such as photocatalysis and ozonation. researchgate.netnih.gov By tracking the decrease in the absorbance at the λmax over time, the efficiency of the removal process can be quantified. For instance, in a study on photocatalytic degradation, complete decolorization as determined by UV-visible analysis was achieved in 60 minutes under specific conditions. nih.gov While simple, rapid, and cost-effective, spectrophotometric analysis can be limited by interferences from other colored compounds or turbidity in complex samples, which may require appropriate sample preparation. pjoes.com

Table 1: Spectrophotometric Parameters for this compound Analysis

| Parameter | Value / Range | Matrix / Conditions | Reference |

|---|---|---|---|

| λmax (Wavelength of Maximum Absorbance) | 507 nm | Water | researchgate.net |

| λmax (pH-dependent) | ~510 nm at pH 10.7; 517.5 nm at pH 12.3 | Aqueous Solution | rsc.org |

| Molar Extinction Coefficient (ε) | ≥15,000 L·mol-1·cm-1 | Water (at 0.04 g/L, 500-516 nm) | researchgate.net |

| Application | Monitoring photocatalytic degradation | Aqueous solutions with SrTiO3/CeO2 catalyst | nih.gov |

| Application | Monitoring degradation by ozonation and sonolysis | Aqueous solutions | researchgate.net |

Chromatographic Separation and Detection Methods for this compound and its Metabolites

Chromatographic methods are powerful tools for separating complex mixtures and providing highly selective and sensitive detection of this compound and its transformation products. High-Performance Liquid Chromatography (HPLC) is the primary technique for the parent dye, while Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile degradation metabolites.

HPLC is the method of choice for the separation, identification, and quantification of this compound in various samples. The most common mode is reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity.

A typical RP-HPLC setup for this compound involves a C18 stationary phase column. sielc.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comsielc.com The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. For instance, a simple method for a related pigment, C.I. Pigment Red 23, uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For compatibility with mass spectrometry detectors, a volatile acid like formic acid is often substituted for phosphoric acid. sielc.com

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which provides spectral information and allows for quantification at the dye's λmax. mdpi.com More advanced systems couple HPLC with tandem mass spectrometry (LC-MS/MS), which offers superior sensitivity and specificity, making it suitable for analyzing trace levels of the dye and confirming its identity based on its mass-to-charge ratio. jwent.net

Table 2: Exemplary HPLC Conditions for Azo Dye Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., Newcrom C18, Phenomenex Gemini C18) | sielc.comjwent.net |

| Mobile Phase | Acetonitrile / Water with acidifier (e.g., phosphoric acid, formic acid) | sielc.comsielc.com |

| Detector | Diode Array Detector (DAD), UV-Vis, Mass Spectrometry (MS, MS/MS) | mdpi.comjwent.net |

| Application | Quantification of dye concentration and degradation intermediates |

While the parent this compound dye is non-volatile and thus not suitable for direct GC analysis, GC-MS is a critical technique for identifying the smaller, more volatile organic compounds that are formed during its degradation. nih.gov This is essential for elucidating the degradation pathways and assessing the potential toxicity of the resulting effluent.

The process typically involves extracting the metabolites from the treated aqueous solution using an organic solvent. The extract is then injected into the GC-MS system. In the gas chromatograph, the mixture is separated based on the components' boiling points and interactions with the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparison with spectral libraries.

Several studies have used GC-MS to identify the byproducts of this compound degradation. For example, during treatment with ozonation and sonolysis, intermediates such as naphthalene-2-sulfonic acid, 1-naphthol, urea (B33335), and acetamide (B32628) have been detected. researchgate.net In another study involving enzymatic degradation by peroxidase, four major metabolites were identified, with maleic acid being the final product. nih.gov

Table 3: Identified Degradation Products of this compound by GC-MS

| Degradation Method | Identified Products | Reference |

|---|---|---|

| Ozonation and Sonolysis | Naphthalene-2-sulfonic acid, 1-Naphthol, Urea, Acetamide | researchgate.net |

| Peroxidase Enzymatic Degradation | Four major metabolites, Maleic acid (final product) | nih.gov |

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

Electrochemical Sensors for Real-Time this compound Monitoring

Electrochemical sensors are an emerging area for the detection of organic pollutants, including dyes, offering advantages such as high sensitivity, rapid response, low cost, and potential for miniaturization and real-time, on-site monitoring. mdpi.commdpi.com These sensors operate by measuring the electrical signal (typically current) generated from the electrochemical oxidation or reduction of the target analyte at the surface of a specially designed electrode. mdpi.com

While specific sensors developed exclusively for this compound are not widely reported, the principles and materials used for other azo dyes are directly applicable. The core of an electrochemical sensor is the working electrode. Common materials include glassy carbon electrodes (GCE) and carbon paste electrodes (CPE). rsc.orgmdpi.com To enhance sensitivity and selectivity, the electrode surface is often modified with nanomaterials such as gold nanoparticles, carbon nanotubes, or graphene. mdpi.comrsc.org These modifications increase the electrode's active surface area and can catalyze the electrochemical reaction of the dye, leading to a stronger signal and lower detection limits. rsc.org